2-(Chloromethyl)-1,3-dioxane chemical properties
2-(Chloromethyl)-1,3-dioxane chemical properties
An In-Depth Technical Guide to 2-(Chloromethyl)-1,3-dioxane for Advanced Research Applications
Executive Summary
2-(Chloromethyl)-1,3-dioxane is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development. Its structure is characterized by a stable six-membered 1,3-dioxane ring, which acts as a cyclic acetal, and a reactive primary alkyl chloride (the chloromethyl group). This unique combination allows for selective chemical transformations, making it a valuable intermediate for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and safe handling protocols, designed to empower researchers to effectively utilize this versatile reagent in their work.
A Critical Note on Structural Isomers
It is imperative to distinguish 2-(Chloromethyl)-1,3-dioxane (a 6-membered ring, CAS No. 5695-72-7 ) from its more commonly documented 5-membered ring analogue, 2-(Chloromethyl)-1,3-dioxolane (CAS No. 2568-30-1 ). While structurally similar, their ring size imparts different conformational biases and can influence reactivity and physical properties. This guide pertains exclusively to the 6-membered dioxane derivative.
Core Chemical and Physical Properties
2-(Chloromethyl)-1,3-dioxane is a colorless liquid at room temperature.[1] Unlike its dioxolane counterpart, detailed analytical data for this compound is not widely published, a fact noted by some suppliers who classify it as a rare chemical for early discovery research. Buyer-side confirmation of identity and purity is therefore recommended.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 5695-72-7 | [1][2] |
| Molecular Formula | C₅H₉ClO₂ | [1][3] |
| Molecular Weight | 136.578 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Canonical SMILES | C1COC(OC1)CCl | [3] |
| InChIKey | KFDXDCZKRGYUAE-UHFFFAOYSA-N | [3] |
Table 2: Physical Property Data Note: Specific experimental values for properties such as boiling and flash points are not consistently available in the literature for this compound.[1]
| Property | Value | Source(s) |
| Boiling Point | N/A | [1] |
| Melting Point | N/A | [1] |
| Density | N/A | [1] |
| Flash Point | N/A | [1] |
Structural & Conformational Analysis
The 1,3-dioxane ring preferentially adopts a chair-like conformation, similar to cyclohexane.[4] This has significant stereochemical implications. The presence of two C-O bonds, which are shorter than C-C bonds, leads to more pronounced 1,3-diaxial interactions.[4] Consequently, substituents at the C2 position, such as the chloromethyl group in this molecule, have a strong thermodynamic preference for the equatorial position to minimize steric strain.[4] This conformational rigidity is a key factor that scientists can leverage for stereoselective synthesis.
Synthesis and Manufacturing
The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a carbonyl compound (or its acetal equivalent) with a 1,3-diol.[4] For 2-(Chloromethyl)-1,3-dioxane, this involves the reaction of chloroacetaldehyde or its dimethyl acetal with 1,3-propanediol.
Recommended Synthetic Protocol
The following protocol is adapted from established procedures for synthesizing related cyclic acetals, such as 2-chloromethyl-1,3-dioxepane.[5] The core principle is a transacetalization reaction, where the equilibrium is driven towards the product by the continuous removal of a small byproduct molecule (methanol).
Objective: To synthesize 2-(Chloromethyl)-1,3-dioxane from chloroacetaldehyde dimethyl acetal and 1,3-propanediol.
Materials:
-
Chloroacetaldehyde dimethyl acetal
-
1,3-Propanediol
-
Acid catalyst (e.g., Dowex 50 resin, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for reflux with distillation (e.g., Dean-Stark apparatus)
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, and a Dean-Stark trap fitted with a reflux condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the flask, add 1,3-propanediol (1.0 eq.), chloroacetaldehyde dimethyl acetal (1.1 eq.), and a catalytic amount of Dowex 50 resin. Add sufficient toluene to allow for efficient stirring and azeotropic removal of methanol.
-
Reaction Execution: Heat the mixture to reflux. Methanol, formed as a byproduct, will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: The reaction progress can be monitored by observing the volume of methanol collected. The reaction is typically complete when the stoichiometric amount of methanol has been removed.[5]
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid acid catalyst.
-
Purification: The toluene is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure 2-(Chloromethyl)-1,3-dioxane.
Caption: Synthetic workflow for 2-(Chloromethyl)-1,3-dioxane.
Chemical Reactivity and Synthetic Utility
The utility of 2-(Chloromethyl)-1,3-dioxane stems from the orthogonal reactivity of its two functional moieties. The chloromethyl group is an electrophilic site for nucleophilic substitution, while the dioxane ring is a robust protecting group under non-acidic conditions.
Reactivity of the Chloromethyl Group
The primary reactive site is the carbon atom of the chloromethyl group.[1] As a primary alkyl chloride, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of soft and hard nucleophiles.
Common Transformations:
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Ether Synthesis: Reaction with alkoxides (R-O⁻) yields ethers.
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Amine Synthesis: Reaction with ammonia, primary, or secondary amines yields corresponding amines. This is a key step in the synthesis of various pharmacologically active molecules.[6]
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Azide Formation: Reaction with sodium azide (NaN₃) provides a precursor for amines (via reduction) or triazoles.
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Cyanide Displacement: Reaction with sodium or potassium cyanide (NaCN, KCN) extends the carbon chain and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[6]
Caption: Generalized Sₙ2 reaction at the chloromethyl group.
Stability and Reactivity of the 1,3-Dioxane Ring
The 1,3-dioxane ring is an acetal, which defines its stability profile.
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Stability: It is generally stable under neutral, basic, and reductive conditions.[4] This robustness allows for extensive chemical manipulation of the chloromethyl group and other parts of the molecule without disturbing the dioxane core.
-
Lability: The ring is readily cleaved under acidic conditions (both Brønsted and Lewis acids), which hydrolyzes the acetal to regenerate the parent 1,3-diol and the aldehyde.[4] This feature makes the 1,3-dioxane moiety an excellent protecting group for 1,3-diols. Conversely, the molecule itself can be viewed as a stable, masked equivalent of chloroacetaldehyde.
Applications in Drug Development
While specific applications of 2-(Chloromethyl)-1,3-dioxane are not broadly detailed, the 1,3-dioxane scaffold is present in numerous biologically active compounds.[4] For instance, the synthesis of potent N-methyl-D-aspartate (NMDA) and σ receptor antagonists has been achieved using substituted 1,3-dioxanes.[6] The synthesis of these molecules often involves nucleophilic substitution on an activated side chain, a role for which the chloromethyl group is ideally suited.[6] This highlights the potential of 2-(Chloromethyl)-1,3-dioxane as a starting material for generating libraries of compounds for drug discovery.
Safety, Handling, and Disposal
Proper handling of 2-(Chloromethyl)-1,3-dioxane is critical due to its potential health hazards. It is classified as a probable human carcinogen.[1] All operations should be conducted by trained personnel within a certified chemical fume hood.
Table 3: Hazard and Safety Information
| Aspect | Guideline | Source(s) |
| Primary Hazards | Probable human carcinogen. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile), safety goggles with side shields, and a lab coat are mandatory. | |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. | [1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. | |
| Disposal | Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways. | [1] |
References
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LookChem. (n.d.). Cas 5695-72-7, 1,3-Dioxane, 2-(chloromethyl)-. Retrieved from LookChem. [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-1,3-dioxolane. Retrieved from PubChem. [Link]
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ChemWhat. (n.d.). 2-Chloromethyl-1,3-dioxolane CAS#: 2568-30-1. Retrieved from ChemWhat. [Link]
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Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from Thieme. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-1,3-dioxepane. Retrieved from PrepChem.com. [Link]
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PubChemLite. (n.d.). 2-(chloromethyl)-1,3-dioxane (C5H9ClO2). Retrieved from PubChemLite. [Link]
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PubMed. (2011). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. Retrieved from PubMed. [Link]
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